Cyclopropanecarboxylic acid, 2,2-dimethyl-, 2,2,2-trifluoroethyl ester
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Overview
Description
Cyclopropanecarboxylic acid, 2,2-dimethyl-, 2,2,2-trifluoroethyl ester is an organic compound with the molecular formula C₉H₁₃F₃O₂. This compound is characterized by the presence of a cyclopropane ring, a carboxylic acid group, and a trifluoroethyl ester group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-, 2,2,2-trifluoroethyl ester typically involves the esterification of cyclopropanecarboxylic acid, 2,2-dimethyl- with 2,2,2-trifluoroethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-dimethyl-, 2,2,2-trifluoroethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Cyclopropanecarboxylic acid, 2,2-dimethyl- and 2,2,2-trifluoroethanol.
Reduction: Cyclopropanemethanol, 2,2-dimethyl-.
Substitution: Various substituted cyclopropanecarboxylic acid derivatives.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2,2-dimethyl-, 2,2,2-trifluoroethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-dimethyl-, 2,2,2-trifluoroethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, potentially affecting its absorption and distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid, 2,2-dimethyl-, ethyl ester
- Cyclopropanecarboxylic acid, 2,2-dimethyl-, methyl ester
- Cyclopropanecarboxylic acid, 2,2-dimethyl-, 2,2,2-trifluoroethyl ester
Uniqueness
This compound is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. The trifluoroethyl group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various research and industrial applications.
Properties
CAS No. |
645413-67-8 |
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Molecular Formula |
C8H11F3O2 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H11F3O2/c1-7(2)3-5(7)6(12)13-4-8(9,10)11/h5H,3-4H2,1-2H3 |
InChI Key |
JLTBCXJPWXTLEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C(=O)OCC(F)(F)F)C |
Origin of Product |
United States |
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